molecular formula C7H15O5P B091671 Methyl diethylphosphonoacetate CAS No. 1067-74-9

Methyl diethylphosphonoacetate

Cat. No. B091671
CAS RN: 1067-74-9
M. Wt: 210.16 g/mol
InChI Key: CTSAXXHOGZNKJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethylphosphonate derivatives is a topic of interest in several papers. For instance, diethyl [nitro(diazo)methyl]phosphonate is synthesized and its reactivity with alkenes is explored, leading to the formation of cyclopropyl α-nitrophosphonates . Another synthesis approach involves the reaction of aldehydes with triethylphosphite, yielding α-hydroxyphosphonates with antioxidant properties . Improved synthesis methods are also reported for diethyl ferrocenylphosphonate, highlighting the use of the tBuLi/tBuOK system at low temperatures . Additionally, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is prepared by heating specific reagents and is used to convert aldehydes and ketones into α,β-unsaturated compounds .

Molecular Structure Analysis

The molecular structure of diethylphosphonate derivatives is characterized using various spectroscopic methods. For example, diethyl ferrocenylphosphonate's structure is elucidated, and its electrochemical behavior is studied, showing reversible one-electron transfer reactions . The structure of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is determined by FTIR, FT-Raman, and UV-Vis spectroscopy, and further analyzed using DFT calculations .

Chemical Reactions Analysis

The reactivity of diethylphosphonate derivatives is diverse. Diethyl [nitro(diazo)methyl]phosphonate reacts with alkenes to form cyclopropyl derivatives . Diethyl (phenylamino) methyl) phosphonate derivatives are synthesized and investigated as corrosion inhibitors, showing that the position of the OCH3 group affects their efficiency . The reactivity of diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate towards aldehydes and ketones is also discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylphosphonate derivatives are studied in several papers. The antioxidant properties of α-hydroxyphosphonates are evaluated, with some compounds showing promising activity . The electrochemical properties of ferrocenylphosphonates are compared, revealing insights into their oxidation behavior . The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is assessed using thermogravimetric analysis, and its chemical behavior is studied through HOMO-LUMO analysis and other computational methods .

Scientific Research Applications

  • Biological Properties : Ivanov et al. (2013) synthesized derivatives of diethyl(N-arylaminocarbonyl)methyl phosphonates, showing that these compounds are stable, low toxic, and capable of penetrating cells. They particularly studied their treatment with Me3SiBr in DMF, leading to a mixture of corresponding phosphonic acids and their monoethyl esters, showing potential biological applications, especially in cell culture studies (Ivanov et al., 2013).

  • Corrosion Inhibition : Gupta et al. (2017) explored the use of α-aminophosphonates, including diethyl phosphonates, as corrosion inhibitors for mild steel in hydrochloric acid. These compounds exhibited significant inhibition efficiency, suggesting their potential industrial application in metal protection (Gupta et al., 2017).

  • Anticorrosion Properties : Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives and evaluated their structural and anticorrosion properties. These compounds demonstrated effective corrosion inhibition of carbon steel in an acidic medium, supporting their use in corrosion protection (Moumeni et al., 2020).

  • Metal Recovery : Dougourikoye et al. (2020) described the synthesis of monoand disubstituted diethyl phosphonates for potential use as chelating systems in the recovery of strategic metals. This application is significant in the field of metal extraction and recycling (Dougourikoye et al., 2020).

  • DNA Methylation in Osteonecrosis : Polidoro et al. (2013) investigated the effects of bisphosphonate treatment on DNA methylation in osteonecrosis of the jaw, a condition associated with bisphosphonate-related complications in bone diseases. This research provides insight into the molecular effects of phosphonates on bone health and disease (Polidoro et al., 2013).

  • Renal Toxicity : Blumbach et al. (2000) studied the biotransformation and male rat-specific renal toxicity of diethyl ethylphosphonate. Their findings indicate potential health risks associated with these compounds and underscore the importance of understanding their toxicological profiles (Blumbach et al., 2000).

Safety And Hazards

Methyl diethylphosphonoacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures include wearing protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSAXXHOGZNKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147732
Record name Methyl diethylphosphonoacetate
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Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl diethylphosphonoacetate

CAS RN

1067-74-9
Record name Methyl (diethylphosphono)acetate
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Record name Methyl diethylphosphonoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
334
Citations
F Froment, J Corset - Journal of Physical Organic Chemistry, 1990 - Wiley Online Library
… The deprotonation reaction mechanism of methyl diethylphosphonoacetate in the presence of lithium salts and 1,8diazabicyclo [5.4.0] undec-7-ene (DBU) was examined by infrared …
Number of citations: 3 onlinelibrary.wiley.com
WE Zeller, PF Schatz - Tetrahedron Letters, 2015 - Elsevier
… 5,5′-dehydrodivanillin followed by elaboration into the dehydrodiferulic framework through a dual Horner–Emmons–Wadsworth reaction with methyl diethylphosphonoacetate. …
Number of citations: 4 www.sciencedirect.com
S Kinoshita, Y Miyazaki, M Sumida… - Physical Chemistry …, 2018 - pubs.rsc.org
… benzaldehyde and methyl diethylphosphonoacetate. K 2 CO … , 28.1 mmol) and methyl diethylphosphonoacetate (5.09 mL, … g, 28.1 mmol) and methyl diethylphosphonoacetate (5.09 mL, …
Number of citations: 22 pubs.rsc.org
S Serra - Natural Product Communications, 2012 - journals.sagepub.com
… -WadsworthEmmons reaction between methyl diethylphosphonoacetate and γ-dihydroionone … of triethylphosphonoacetate instead of methyl diethylphosphonoacetate and by a carefully …
Number of citations: 10 journals.sagepub.com
AM Gil, E Buñuel, MD Dı́az-de-Villegas… - Tetrahedron …, 2003 - Elsevier
… of methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with several phosphoranes and the Horner–Wittig reaction, using methyl diethylphosphonoacetate, …
Number of citations: 16 www.sciencedirect.com
G Pattenden, BCL Weedon - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… Methyl diethylphosphonoacetate condensed with 4-hydroxybut-2-enolide and with its 2- and 3-methyl analogues to give the half esters of the corresponding cis,rrans- mu co nates …
Number of citations: 64 pubs.rsc.org
T Wakabayashi, K Watanabe - Tetrahedron Letters, 1977 - Elsevier
… Treatment of &with methyl diethylphosphonoacetate (1.8 mol. equiv.) and sodium hydride in tetrahydrofuran (ThF) at 4C for 15 hr gave a mixture of diastereomeric esters (32 and 42) in …
Number of citations: 4 www.sciencedirect.com
T Strzalko, J Seyden-Penne, F Froment… - Journal of the …, 1987 - pubs.rsc.org
… In THF, the anionic species (2) formed from methyl diethylphosphonoacetate (1 b) by the … by our group for the deprotonation of methyl diethylphosphonoacetate (lb) by less than …
Number of citations: 2 pubs.rsc.org
K Kokin, KI Iitake, Y Takaguchi, H Aoyama… - … , Sulfur, and Silicon …, 1998 - Taylor & Francis
… methyl diethylphosphonoacetate resulted in only formation of the 2-isomer, a mixture of 2- and E-isomers was obtained in the ratio of 33/67 in the case of 3. This result suggests a …
Number of citations: 16 www.tandfonline.com
SP Chavan, SA Kawale… - European Journal of …, 2022 - Wiley Online Library
… Iodide 27 was then alkylated with methyl diethylphosphonoacetate using NaH as a base to obtain alkylated product 26 as a mixture of diastereomers in 83 % yield. Acetonide …

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